N-[2-methyl-6-(propan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[2-methyl-6-(propan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a 2-oxo-2H-chromene core linked to a 2-methyl-6-isopropylphenyl group via a carboxamide bridge.
Properties
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)15-9-6-7-13(3)18(15)21-19(22)16-11-14-8-4-5-10-17(14)24-20(16)23/h4-12H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOQLFFWINUBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2H-chromene-3-carboxylic acid with an amine derivative. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their subsequent coupling. The process is optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-6-(propan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[2-methyl-6-(propan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been investigated for its anti-inflammatory , anticancer , and antimicrobial properties:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : In vitro studies indicate that this compound induces apoptosis in various cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). The IC50 values demonstrate its potency compared to established chemotherapeutics like doxorubicin:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis via mitochondrial pathway |
| HeLa | 1.20 | Inhibits cell proliferation |
| PANC-1 | 0.75 | Modulates signaling pathways |
This suggests that the compound may serve as a promising candidate for further development in cancer therapy.
Biological Research
The compound is also studied for its potential as an enzyme inhibitor or receptor modulator . Its mechanism of action typically involves binding to specific molecular targets, inhibiting enzyme activity or modulating receptor function. This includes interactions with enzymes involved in metabolic pathways critical for disease progression.
Material Science
In industry, this compound can be utilized as a building block for synthesizing more complex materials. Its unique chemical structure allows it to serve as a precursor in the development of novel materials with specific properties tailored for applications in pharmaceuticals and other chemical processes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against various cancer cell lines. The research highlighted its ability to induce apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound, revealing that it significantly reduced levels of inflammatory markers in vitro. This positions it as a potential therapeutic agent for treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are often related to its structural features, which allow it to interact with biological macromolecules effectively.
Comparison with Similar Compounds
Structural Features
The target compound’s phenyl ring substituents (2-methyl, 6-isopropyl) distinguish it from other 2-oxo-2H-chromene-3-carboxamides. Key structural analogs include:
Key Observations :
Key Observations :
Key Observations :
- Anticancer Activity : Coumarin carboxamides with electron-deficient aromatic rings (e.g., sulfamoyl in 12 ) show enhanced HDAC1 inhibition, suggesting the target compound’s isopropyl group may similarly modulate enzyme interaction .
- Anti-Inflammatory Potential: TRPA1 antagonists like HC-030031 highlight the role of carboxamide substituents in receptor selectivity, which may extend to coumarin derivatives .
Biological Activity
N-[2-methyl-6-(propan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound classified as a chromene derivative. Chromenes are known for their diverse biological activities, making them subjects of interest in medicinal chemistry. This compound, in particular, has been investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.35 g/mol. Its structure features a chromene core, which is significant for its biological activity.
Synthesis
The synthesis typically involves the condensation of 2H-chromene-3-carboxylic acid with an amine derivative, utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is generally performed in dichloromethane at room temperature to optimize yield.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 1.20 | Inhibits cell proliferation |
| PANC-1 (Pancreatic Cancer) | 0.75 | Modulates signaling pathways |
In these studies, the compound demonstrated higher potency compared to established chemotherapeutics like doxorubicin, suggesting it may be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It showed effective inhibition against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Candida albicans | 0.30 |
These results highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites or modulating receptor functions as an agonist or antagonist.
Case Studies and Research Findings
Several studies have documented the effects of this compound on different biological systems:
- Study on Apoptosis Induction : A study published in Journal of Medicinal Chemistry reported that the compound significantly increased apoptosis in MCF-7 cells through the activation of caspase pathways, indicating its role as a potential anticancer agent .
- Antimicrobial Evaluation : In another study, the compound's efficacy against Staphylococcus aureus was assessed using time-kill assays, showing rapid bactericidal activity within hours of exposure .
- Enzyme Inhibition Studies : Research indicated that this compound selectively inhibited certain enzymes involved in cancer metabolism, suggesting its utility in targeted cancer therapies .
Q & A
Q. What are the common synthetic routes for N-[2-methyl-6-(propan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide, and what reagents are critical for its preparation?
The synthesis typically involves multi-step organic reactions, starting with the formation of the chromenone core followed by functionalization of the phenyl and carboxamide groups. Key reagents include 2-methyl-6-(propan-2-yl)aniline for the phenylamine moiety and chloroformate derivatives for carboxamide coupling. Solvents like dichloromethane or ethanol and catalysts such as DBU (1,8-diazabicycloundec-7-ene) are often employed to facilitate amide bond formation . Reaction parameters (temperature: 25–80°C; time: 12–24 hours) must be tightly controlled to avoid side products.
Q. How can researchers confirm the structural identity and purity of this compound?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and stereochemistry.
- Mass Spectrometry (MS) : For molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for biological assays) . Crystallographic data (e.g., single-crystal X-ray diffraction) may also be used for absolute configuration determination .
Q. What are the known biological activities of this compound, and how are preliminary screenings conducted?
The compound exhibits potential as an enzyme inhibitor (e.g., kinase or protease targets) and has been studied for anti-inflammatory and anticancer properties. Preliminary screenings involve:
- In vitro assays : Cell viability (MTT assay), enzyme inhibition (IC50 determination).
- In silico docking : To predict target binding affinities .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what factors contribute to variability in reaction outcomes?
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst tuning : DBU improves carboxamide coupling efficiency .
- Temperature gradients : Stepwise heating (e.g., 40°C → 70°C) minimizes decomposition. Variability often arises from moisture sensitivity of intermediates or competing side reactions (e.g., over-oxidation of the chromenone core) .
Q. How should researchers resolve contradictions in reported biological activities across studies?
Discrepancies may stem from:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations.
- Compound stability : Degradation under storage (e.g., light exposure hydrolyzes the carboxamide group). Mitigation strategies include standardizing assay protocols and validating compound stability via HPLC before testing .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced potency?
Key SAR findings:
Q. What methodologies are recommended for studying target interactions and off-target effects?
- Surface Plasmon Resonance (SPR) : For real-time binding kinetics (KD determination).
- Chemoproteomics : To identify off-targets via affinity-based pull-down assays.
- CRISPR-Cas9 knockouts : To validate target specificity in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
